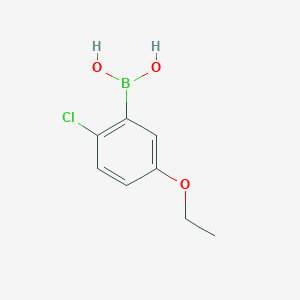

(2-Chloro-5-ethoxyphenyl)boronic acid

Descripción general

Descripción

(2-Chloro-5-ethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and an ethoxy group at the fifth position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-ethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-ethoxyphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: (2-Chloro-5-ethoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Protodeboronation: The boronic acid group can be replaced by a hydrogen atom under acidic or basic conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH).

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: Aryl compounds.

Aplicaciones Científicas De Investigación

(2-Chloro-5-ethoxyphenyl)boronic acid has a range of applications in scientific research, especially in chemistry as a building block in organic synthesis. Boronic acids, including this compound, are useful as biochemical tools for various purposes because of their ability to recognize and bind to specific targets, mimicking biological processes like protein-substrate interactions .

Molecular Recognition and Detection

- Detection of Gram-positive bacteria Boronic acids can be incorporated into solid phase scaffolds to aid the chromatographic separation of diol-containing molecules . Fluorescent receptors can target the thick layer of saccharides on Gram-positive bacteria by forming boronate esters, which allows for labeling and detection of the cells .

- Cell Delivery Systems Boronic acid motifs can increase the membrane permeability of small molecules. By modifying water-insoluble fluorophores with phenylboronic acid, the resulting compounds can form boronate esters in the presence of polyhydroxy-containing buffers, which pass through the cell membrane . The interaction between boronic acids and diols can alter the electrostatic or lipophilic properties of drugs or fluorescent agents to enhance their permeation of model membranes .

Antifungal Agents

- AN2690 Boroxole-containing compounds, such as AN2690, have been found to be potent antifungal agents . AN2690 has broad-spectrum activity against fungal pathogens and inhibits the editing function of Leucyl-tRNA synthetase (LeuRS) by binding to the 3′-adenosine of the tRNA molecule via the boroxole .

Other Applications

- Beta-Lactamase Inhibitors Sulfonamide boronic acids have been investigated as inhibitors of AmpC β-lactamases . In combination with β-lactams, these compounds can decrease MIC values, offering potential inhibition of both class C and class A β-lactamases .

- Hydrolytic Stability Boronic acid derivatives have been evaluated for their hydrolytic stability and their ability to protect cells against oxidative stress .

- Cosmetics Polymers, including those incorporating boronic acids, are used in cosmetics as film formers, fixatives, rheology modifiers, and more . They can also be used in nanoparticles for the delivery of fragrances and other active nutrients .

Mecanismo De Acción

The primary mechanism of action of (2-Chloro-5-ethoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparación Con Compuestos Similares

- Phenylboronic acid

- 2-Chlorophenylboronic acid

- 5-Ethoxyphenylboronic acid

Comparison: (2-Chloro-5-ethoxyphenyl)boronic acid is unique due to the presence of both chlorine and ethoxy substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to phenylboronic acid, the chlorine atom provides electron-withdrawing effects, while the ethoxy group offers electron-donating effects, making this compound a versatile reagent in organic synthesis.

Actividad Biológica

(2-Chloro-5-ethoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antibacterial, antioxidant, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro and an ethoxy group on the phenyl ring, which significantly influences its reactivity and biological properties. The molecular formula is C9H10BClO2, with a molecular weight of approximately 200.54 g/mol.

1. Antibacterial Activity

Boronic acids, including this compound, have been studied for their antibacterial properties. A study highlighted that several boronic acid derivatives exhibited significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.50 mg/mL to lower concentrations depending on the specific derivative and bacterial strain tested .

Table 1: Antibacterial Activity of Boronic Acid Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 6.50 | Escherichia coli |

| Other Boronic Acid Derivative | 3.12 | Staphylococcus aureus |

2. Antioxidant Activity

The antioxidant capacity of boronic acids is attributed to their ability to scavenge free radicals. In vitro studies have shown that this compound can exhibit significant antioxidant activity through various mechanisms. For instance, it has been tested using the DPPH radical scavenging assay, where compounds demonstrated IC50 values indicating their effectiveness in neutralizing free radicals .

Table 2: Antioxidant Activity Assay Results

| Compound | IC50 (µg/mL) | Assay Type |

|---|---|---|

| This compound | 14.76 | DPPH Radical Scavenging |

| Other Boronic Acid Derivative | 0.14 | ABTS Radical Scavenging |

3. Anticancer Activity

The anticancer potential of boronic acids has been a focal point in recent research. Studies have indicated that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer). The IC50 values for cytotoxicity against these cell lines were significantly lower than those for normal cells, indicating selective toxicity towards cancerous cells .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| MCF-7 | 18.76 | Cytotoxic |

| Normal Cell Line | >100 | Non-toxic |

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized this compound and evaluated its biological activities alongside other derivatives. The study found that the compound exhibited potent antibacterial and antioxidant properties, suggesting its potential application in pharmaceutical formulations aimed at treating infections and oxidative stress-related conditions .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of boronic acids in cancer therapy. It was found that these compounds could inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism was particularly effective in enhancing the efficacy of existing chemotherapeutic agents .

Propiedades

IUPAC Name |

(2-chloro-5-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFPTULDIUUUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624593 | |

| Record name | (2-Chloro-5-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-30-0 | |

| Record name | (2-Chloro-5-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-ethoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.